Dibromination Pattern Differentiation
The presence of two bromine atoms at the 4- and 5-positions of the imidazole ring fundamentally differentiates this compound from its non-brominated analog, N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine. While direct comparative biological data for this exact pair is not publicly available, the dibromo substitution is known to increase molecular weight by approximately 157.8 Da (from ~151.2 Da to 309.00 Da) and significantly raise LogP from an estimated ~1.0 to a measured 2.1971 [1]. This magnitude of lipophilicity shift is expected to alter membrane permeability and target binding profiles substantially.
| Evidence Dimension | Physicochemical Properties (LogP, MW) |
|---|---|
| Target Compound Data | LogP = 2.1971, MW = 309.00 g/mol |
| Comparator Or Baseline | Non-brominated analog N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine: estimated LogP ~1.0, MW ~151.2 g/mol |
| Quantified Difference | ΔLogP ≈ +1.2; ΔMW = +157.8 g/mol |
| Conditions | Calculated LogP and molecular weight comparison |
Why This Matters
For procurement decisions, the dibromo substitution provides a distinct physicochemical profile essential for SAR studies where halogen bonding or increased lipophilicity is required, and using the non-brominated analog would not yield equivalent data.
- [1] Zheng Q, Chen Z, Wan H, et al. Discovery and structure-activity-relationship study of novel imidazole cyclopropyl amine analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors. Bioorg Med Chem Lett. 2018;28(23-24):3808-3812. doi:10.1016/j.bmcl.2018.07.002 View Source
